molecular formula C18H27N3O B6625339 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide

カタログ番号 B6625339
分子量: 301.4 g/mol
InChIキー: JIVMNHJYANUMEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide, also known as CPP-115, is a potent and highly selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, resulting in anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide exerts its pharmacological effects by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its increase results in anxiolytic, anticonvulsant, and analgesic effects. The inhibition of GABA transaminase also leads to an increase in the levels of other GABAergic metabolites, such as succinic semialdehyde, which may contribute to the pharmacological effects of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide.
Biochemical and Physiological Effects
2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has been shown to increase GABA levels in the brain, resulting in anxiolytic, anticonvulsant, and analgesic effects. The increase in GABA levels also leads to a decrease in glutamate levels, which is the primary excitatory neurotransmitter in the central nervous system. The decrease in glutamate levels may contribute to the anticonvulsant effects of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide. 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has also been shown to increase the levels of other GABAergic metabolites, such as succinic semialdehyde, which may have additional pharmacological effects.

実験室実験の利点と制限

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide is a potent and highly selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. The use of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide in lab experiments allows for the manipulation of GABA levels in the brain, which can help elucidate the underlying mechanisms of various disorders. However, the use of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide in lab experiments has some limitations. The pharmacokinetics of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide may vary between species, which can affect the interpretation of results obtained from animal studies. Additionally, the effects of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide may be influenced by other factors, such as age, sex, and genetic background.

将来の方向性

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to determine the optimal dosing and treatment regimens for 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide in different patient populations. Additionally, the long-term safety and efficacy of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide need to be evaluated in larger clinical trials. The use of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide in combination with other pharmacological agents may also be explored for its potential synergistic effects. Finally, the development of novel GABA transaminase inhibitors with improved pharmacokinetic properties and selectivity may lead to the discovery of new therapeutic agents for various neurological and psychiatric disorders.

合成法

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the preparation of intermediate compounds, which are then converted to the final product through a series of reactions. The process involves the use of various reagents and solvents, and the purification of the product is achieved through column chromatography.

科学的研究の応用

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance use disorders. In preclinical studies, 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has shown promising results in reducing seizures and anxiety-like behaviors in animal models. In clinical trials, 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has been evaluated for its efficacy and safety in patients with cocaine use disorder and alcohol use disorder.

特性

IUPAC Name

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14-12-17(6-9-19-14)21-10-7-16(8-11-21)20-18(22)13-15-4-2-3-5-15/h6,9,12,15-16H,2-5,7-8,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVMNHJYANUMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。